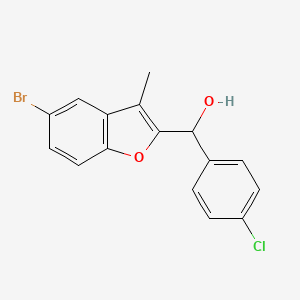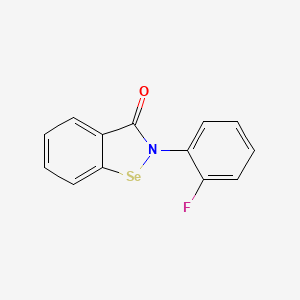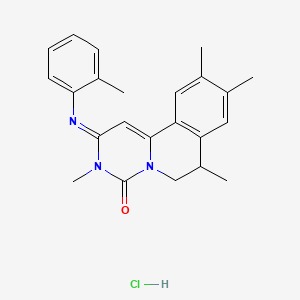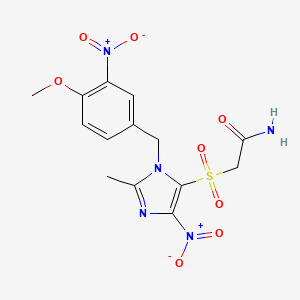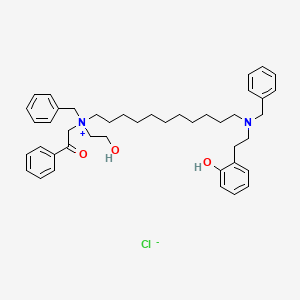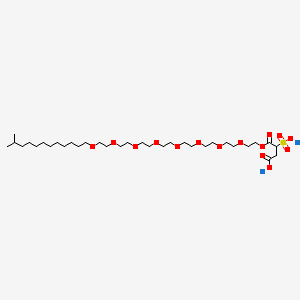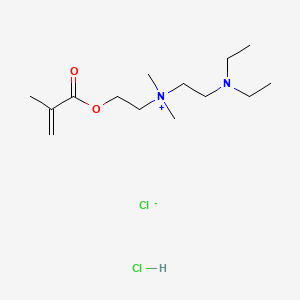
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride is a chemical compound with the molecular formula C14H30Cl2N2O2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves several steps. Typically, the process starts with the reaction of diethylamine with an appropriate alkylating agent to form the diethylaminoethyl intermediate. This intermediate is then reacted with dimethylaminoethyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium iodide
Uniqueness
The uniqueness of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride lies in its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This makes it particularly valuable in certain chemical and biological applications .
Propriétés
Numéro CAS |
62470-85-3 |
|---|---|
Formule moléculaire |
C14H30Cl2N2O2 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-7-15(8-2)9-10-16(5,6)11-12-18-14(17)13(3)4;;/h3,7-12H2,1-2,4-6H3;2*1H/q+1;;/p-1 |
Clé InChI |
USPDESVXTPIZKD-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)CC[N+](C)(C)CCOC(=O)C(=C)C.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





